Gliceril tri(estearato-1-13C)

Descripción general

Descripción

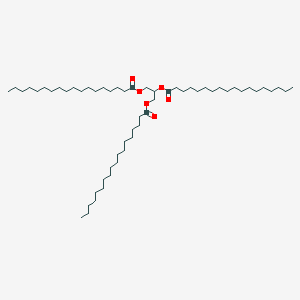

Glyceryl tri(stearate-1-13C), also known as 13C-labeled stearic acid glycerides, is a stable isotope-labeled compound used in scientific research. It is a triacylglycerol (TAG) molecule that contains three stearic acid (C18:0) fatty acids. The 13C-labeled stearic acid glycerides are used in various research applications, including metabolic studies, lipidomics, and stable isotope tracing.

Aplicaciones Científicas De Investigación

Etiquetado de Isótopos Estables

Gliceril tri(estearato-1-13C) es un compuesto marcado con isótopos estables, lo que significa que contiene un isótopo no radiactivo y detectable . Esto lo hace útil en varios campos de investigación donde es necesario rastrear el comportamiento del compuesto en un sistema. Por ejemplo, se puede utilizar en estudios metabólicos para rastrear el destino del estearato en sistemas biológicos .

Investigación de Lípidos

Dado que el Gliceril tri(estearato-1-13C) es una forma de triglicérido, se puede utilizar en la investigación de lípidos . Los investigadores pueden usarlo para estudiar el metabolismo de los lípidos y las enfermedades relacionadas, como la obesidad y las enfermedades cardiovasculares .

Ciencia de Materiales

En ciencia de materiales, el Gliceril tri(estearato-1-13C) se puede utilizar en el desarrollo y las pruebas de nuevos materiales . Su etiquetado de isótopos estables permite a los investigadores rastrear sus interacciones con otros compuestos a nivel molecular .

Investigación de Liberación de Fármacos

Gliceril tri(estearato-1-13C) se puede utilizar en el desarrollo de sistemas de liberación de fármacos . Por ejemplo, se puede utilizar para crear nanopartículas de lípidos sólidos, que son una herramienta prometedora para administrar fármacos a partes específicas del cuerpo .

Ciencia de los Alimentos

En ciencia de los alimentos, el Gliceril tri(estearato-1-13C) se puede utilizar para estudiar el comportamiento de las grasas y los aceites en diferentes sistemas alimentarios . Esto puede ayudar a mejorar la textura, la vida útil y el perfil nutricional de varios productos alimenticios .

Ciencia Ambiental

En ciencia ambiental, el Gliceril tri(estearato-1-13C) se puede utilizar para estudiar la biodegradación de grasas y aceites en diferentes entornos . Esto puede proporcionar información valiosa sobre el impacto ambiental de estas sustancias .

Mecanismo De Acción

Target of Action

Glyceryl tri(stearate-1-13C) is a variant of glyceryl tristearate, a type of triglyceride. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver . The primary targets of glyceryl tri(stearate-1-13C) are therefore likely to be similar to those of other triglycerides.

Mode of Action

Triglycerides in general are known to be broken down or hydrolyzed by pancreatic lipase into two fatty acids and a monoacylglycerol molecule, which are then absorbed in the gastrointestinal tract .

Biochemical Pathways

Once absorbed, these molecules can be reassembled into triglycerides and incorporated into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body . The fatty acids can also be metabolized for energy, stored in adipose tissue, or used for other biological functions .

Pharmacokinetics

The pharmacokinetics of glyceryl tri(stearate-1-13C) are likely to be similar to those of other triglycerides. After ingestion, triglycerides are emulsified by bile salts, hydrolyzed by pancreatic lipase, and absorbed in the intestines . They are then transported through the lymphatic system and bloodstream to various tissues throughout the body .

Result of Action

The result of the action of glyceryl tri(stearate-1-13C) would be the provision of fatty acids and glycerol for energy production, storage in adipose tissue, or use in other biological functions .

Action Environment

The action of glyceryl tri(stearate-1-13C), like other triglycerides, can be influenced by various environmental factors. For example, the presence and concentration of pancreatic lipase and bile salts can affect the rate of triglyceride hydrolysis . Additionally, factors such as diet, exercise, and overall health status can influence how triglycerides are metabolized and used in the body .

Análisis Bioquímico

Biochemical Properties

Glyceryl tri(stearate-1-13C) plays a significant role in biochemical reactions involving lipids. It interacts with various enzymes, including lipases and esterases, which catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. These interactions are crucial for understanding lipid digestion, absorption, and metabolism. Additionally, Glyceryl tri(stearate-1-13C) can interact with proteins involved in lipid transport and storage, such as apolipoproteins and lipid-binding proteins, facilitating the study of lipid dynamics in biological systems .

Cellular Effects

Glyceryl tri(stearate-1-13C) influences various cellular processes, including lipid metabolism, energy storage, and membrane structure. In adipocytes, it is involved in the formation and breakdown of lipid droplets, which are essential for energy storage and release. The compound also affects cell signaling pathways related to lipid metabolism, such as the activation of peroxisome proliferator-activated receptors (PPARs) and the regulation of gene expression involved in lipid homeostasis. Furthermore, Glyceryl tri(stearate-1-13C) can impact cellular metabolism by providing fatty acids for β-oxidation, a key process in energy production .

Molecular Mechanism

At the molecular level, Glyceryl tri(stearate-1-13C) exerts its effects through interactions with enzymes and other biomolecules. The hydrolysis of Glyceryl tri(stearate-1-13C) by lipases releases stearic acid, which can be further metabolized or incorporated into cellular membranes. The labeled carbon-13 allows for detailed studies of these metabolic pathways using NMR spectroscopy. Additionally, Glyceryl tri(stearate-1-13C) can modulate enzyme activity by acting as a substrate or inhibitor, influencing the overall metabolic flux and gene expression patterns in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glyceryl tri(stearate-1-13C) can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that Glyceryl tri(stearate-1-13C) can have sustained effects on cellular function, including alterations in lipid metabolism and energy homeostasis. These temporal effects are essential for understanding the long-term impact of lipid-based interventions in biological systems .

Dosage Effects in Animal Models

The effects of Glyceryl tri(stearate-1-13C) in animal models vary with different dosages. At low doses, the compound can enhance lipid metabolism and energy production without adverse effects. At high doses, Glyceryl tri(stearate-1-13C) may cause toxicity or adverse effects, such as lipid accumulation and metabolic imbalances. These dosage-dependent effects are critical for determining the safe and effective use of Glyceryl tri(stearate-1-13C) in research and potential therapeutic applications .

Metabolic Pathways

Glyceryl tri(stearate-1-13C) is involved in several metabolic pathways, including the synthesis and breakdown of triglycerides. The compound is hydrolyzed by lipases to release stearic acid, which can enter the β-oxidation pathway for energy production or be re-esterified into triglycerides for storage. Additionally, Glyceryl tri(stearate-1-13C) can interact with enzymes involved in lipid synthesis, such as acyl-CoA synthetase and glycerol-3-phosphate acyltransferase, influencing the overall metabolic flux and lipid homeostasis .

Transport and Distribution

Within cells and tissues, Glyceryl tri(stearate-1-13C) is transported and distributed by lipid transport proteins and lipoproteins. These transporters facilitate the movement of Glyceryl tri(stearate-1-13C) to various cellular compartments, including lipid droplets, membranes, and mitochondria. The distribution of Glyceryl tri(stearate-1-13C) is essential for its role in lipid metabolism and energy production, as well as its impact on cellular function and signaling .

Subcellular Localization

Glyceryl tri(stearate-1-13C) is localized in specific subcellular compartments, such as lipid droplets, endoplasmic reticulum, and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to its functional sites. The subcellular localization of Glyceryl tri(stearate-1-13C) is crucial for its activity and function, as it allows for precise regulation of lipid metabolism and energy homeostasis within cells .

Propiedades

IUPAC Name |

2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-FIXLHGMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584042 | |

| Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

894.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287100-84-9 | |

| Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.